3,4-Dihydroxybutanoic acid

Catalog No.
S573893
CAS No.
1518-61-2
M.F
C4H8O4
M. Wt
120.10 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
3,4-Dihydroxybutanoic acid

CAS Number

1518-61-2

Product Name

3,4-Dihydroxybutanoic acid

IUPAC Name

3,4-dihydroxybutanoic acid

Molecular Formula

C4H8O4

Molecular Weight

120.10 g/mol

InChI

InChI=1S/C4H8O4/c5-2-3(6)1-4(7)8/h3,5-6H,1-2H2,(H,7,8)

InChI Key

DZAIOXUZHHTJKN-UHFFFAOYSA-N

SMILES

C(C(CO)O)C(=O)O

Synonyms

2-deoxytetronic acid, 3,4-dihydroxybutanoic acid, 3,4-dihydroxybutanoic acid, (S)-isomer, 3,4-dihydroxybutanoic acid, monosodium salt

Canonical SMILES

C(C(CO)O)C(=O)O

The exact mass of the compound 3,4-Dihydroxybutanoic acid is unknown and the complexity rating of the compound is unknown. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Carboxylic Acids - Acids, Acyclic - Butyrates - Hydroxybutyrates - Supplementary Records. It belongs to the ontological category of omega-hydroxy fatty acid in the ChEBI Ontology tree. The storage condition is unknown. Please store according to label instructions upon receipt of goods.Use and application categories indicated by third-party sources: Fatty Acyls [FA] -> Fatty Acids and Conjugates [FA01] -> Hydroxy fatty acids [FA0105]. However, this does not mean our product can be used or applied in the same or a similar way.

3,4-Dihydroxybutanoic acid (3,4-DHBA) is a highly versatile, four-carbon chiral platform chemical characterized by vicinal hydroxyl groups at the C3 and C4 positions [1]. In industrial and pharmaceutical procurement, it is primarily sourced as a stable, open-chain precursor for the synthesis of high-value downstream targets, including 1,2,4-butanetriol and 3-hydroxy-gamma-butyrolactone [2]. Unlike highly reactive lactones, 3,4-DHBA—often supplied as a stable salt or ester—offers superior shelf-life and handling characteristics, making it an ideal starting material for the stereoselective synthesis of statins, cholesterol-lowering agents, and advanced energetic materials [1]. Furthermore, its distinct metabolic profile makes it a critical analytical standard in clinical metabolomics for differentiating specific disease biomarkers [2].

Substituting 3,4-DHBA with traditional C4 chiral pool molecules like (S)-malic acid introduces severe synthetic inefficiencies, requiring complex protection-deprotection sequences and multiple reduction steps to achieve the same diol or triol derivatives [1]. Similarly, attempting to substitute 3,4-DHBA with its structural isomer, 2,4-dihydroxybutanoic acid, fundamentally alters the regiochemistry of downstream cyclization, yielding 2-hydroxy-gamma-butyrolactone instead of the critical 3-hydroxy-gamma-butyrolactone required for statin side-chains [1]. Furthermore, replacing 3,4-DHBA directly with the downstream lactone (3-hydroxy-gamma-butyrolactone) in bulk procurement often leads to material degradation; the lactone is a hygroscopic liquid prone to premature hydrolysis, whereas 3,4-DHBA salts remain robust under standard storage conditions [1].

Single-Step Reduction to 1,2,4-Butanetriol vs. Multi-Step Malic Acid Routes

The synthesis of 1,2,4-butanetriol—a critical precursor for energetic materials (BTTN) and pharmaceutical synthons—is significantly streamlined by procuring 3,4-DHBA. Direct reduction of 3,4-DHBA esters or acids with borane or sodium borohydride yields 1,2,4-butanetriol in a single step [2]. In contrast, utilizing the traditional baseline comparator, (S)-malic acid, requires a multi-step sequence involving esterification, protection of vicinal hydroxyls, reduction, and subsequent deprotection [1]. This direct route eliminates intermediate purification steps, significantly reducing solvent waste and overall cycle time.

Evidence DimensionSynthetic steps to 1,2,4-butanetriol
Target Compound Data1 step (direct reduction)
Comparator Or Baseline(S)-Malic acid: 3-4 steps (protection, reduction, deprotection)
Quantified DifferenceEliminates 2-3 synthetic steps and associated intermediate purification
ConditionsChemical reduction using standard hydride reagents (e.g., NaBH4 or Borane)

Procuring 3,4-DHBA directly bypasses complex protection/deprotection chemistry, dramatically lowering the cost of goods and process time for 1,2,4-butanetriol production.

Storage Stability and On-Demand Cyclization vs. 3-Hydroxy-gamma-butyrolactone

For applications requiring 3-hydroxy-gamma-butyrolactone (3-HBL), procuring the open-chain 3,4-DHBA offers superior shelf-life. 3-HBL is a hygroscopic liquid that absorbs atmospheric moisture, leading to spontaneous ring-opening and degradation over time . 3,4-DHBA is highly stable under ambient conditions and undergoes rapid, near-quantitative cyclization (>95% yield) to 3-HBL simply upon acidification (pH ~1) and mild heating[1]. This allows manufacturers to store the stable precursor indefinitely and generate the reactive lactone strictly on-demand.

Evidence DimensionStorage stability and physical state
Target Compound DataStable solid/salt, resistant to ambient moisture degradation
Comparator Or Baseline3-Hydroxy-gamma-butyrolactone: Hygroscopic liquid prone to hydrolysis
Quantified DifferenceNear-quantitative (>95%) on-demand conversion to lactone via simple acidification
ConditionsAcidification to pH 1 with mineral acid (e.g., H2SO4) followed by solvent extraction

Bulk procurement of 3,4-DHBA eliminates the cold-chain and moisture-exclusion costs associated with storing reactive lactones, reducing material spoilage.

Isomeric Specificity in Clinical Metabolomics and Biomarker Assays

In clinical diagnostics, 3,4-DHBA is an established serum and urinary biomarker for conditions such as dementia progression and microvascular complications in Type 1 diabetes [1]. It must be analytically distinguished from its isomer, 2,4-dihydroxybutanoic acid (2,4-DHBA), which exhibits different biological correlations and log-fold changes in diabetic nephropathy[1]. Procuring high-purity 3,4-DHBA is essential for accurate LC-MS/GC-MS calibration, as the two isomers have distinct retention times and mass fragmentation patterns that cannot be resolved using generic hydroxybutyrate standards.

Evidence DimensionBiomarker specificity and assay calibration
Target Compound DataSpecific calibration for 3,4-DHBA log-fold changes in pathology
Comparator Or Baseline2,4-Dihydroxybutanoic acid (isomer) or generic hydroxybutyrates
Quantified DifferenceEnsures exact isomeric matching for distinct clinical hazard ratios
ConditionsGas chromatography/time-of-flight mass spectrometry (GC-TOF-MS) or LC-MS profiling

Using the exact 3,4-isomer standard is mandatory for validating diagnostic assays, preventing false-positive biomarker identification caused by isomeric overlap.

Precursor for Statin and Ezetimibe Side-Chains

Procuring 3,4-DHBA is the optimal choice for pharmaceutical manufacturers synthesizing Rosuvastatin (Crestor) or Ezetimibe (Zetia), as it provides the exact stereocenter and regiochemistry needed when cyclized to 3-hydroxy-gamma-butyrolactone [1].

Manufacture of Energetic Materials (BTTN)

3,4-DHBA is the preferred starting material for the streamlined, single-step synthesis of 1,2,4-butanetriol, which is subsequently nitrated to produce butanetriol trinitrate (BTTN), a critical military propellant [2].

Analytical Standards for Clinical Metabolomics

High-purity 3,4-DHBA is essential for diagnostic laboratories calibrating GC-MS/LC-MS equipment to monitor dementia progression, SSADH deficiency, and diabetic microvascular complications, where distinguishing it from 2,4-DHBA is critical [3].

Physical Description

Solid

XLogP3

-1.6

Hydrogen Bond Acceptor Count

4

Hydrogen Bond Donor Count

3

Exact Mass

120.04225873 g/mol

Monoisotopic Mass

120.04225873 g/mol

Heavy Atom Count

8

Other CAS

51267-44-8

Wikipedia

3,4-dihydroxybutyric acid
(S)-3,4-dihydroxybutyric acid

Use Classification

Fatty Acyls [FA] -> Fatty Acids and Conjugates [FA01] -> Hydroxy fatty acids [FA0105]

Dates

Last modified: 08-15-2023

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